heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate (SM-102; CAS: 2089251-47-6) is a biodegradable, ionizable lipid widely used in lipid nanoparticle (LNP) formulations for mRNA delivery. It features:
- A heptadecan-9-yl ester tail (C17 branched chain) for membrane integration.
- An 8-aminooctanoate linker with a tertiary amine group, enabling pH-dependent ionization for endosomal escape.
- A 6-oxo-6-(undecyloxy)hexyl moiety and 2-hydroxyethyl group, enhancing biodegradability via ester bond hydrolysis .
SM-102 is a critical component of Moderna’s mRNA-1273 COVID-19 vaccine, where it encapsulates and protects mRNA, facilitating cellular uptake and endosomal release . Its synthesis involves reductive amination between undecyl 6-oxohexanoate and ethanolamine, followed by purification via column chromatography (yield: 97%) .
Properties
Molecular Formula |
C39H77NO5 |
|---|---|
Molecular Weight |
640.0 g/mol |
IUPAC Name |
heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate |
InChI |
InChI=1S/C39H77NO5/c1-4-7-10-13-15-21-28-37(29-22-16-14-11-8-5-2)45-39(43)31-23-17-18-25-32-40(34-35-41)33-26-20-24-30-38(42)44-36-27-19-12-9-6-3/h37,41H,4-36H2,1-3H3 |
InChI Key |
GNUZLJUHKONMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves multiple steps, including esterification and amidation reactions. The starting materials typically include heptadecanol, heptanoic acid, and heptoxyhexanoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is widely used in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the development of lipid nanoparticle delivery systems for mRNA vaccines.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells, where the mRNA is translated into proteins. The molecular targets include cellular membranes and intracellular pathways involved in mRNA translation .
Comparison with Similar Compounds
Comparison with Structurally Similar Lipids
Structural and Functional Analogues
Key Observations :
Tail Variations: SM-102 and Lipid 5 share a C17 ester tail but differ in linker substituents: SM-102 uses 6-oxo-6-(undecyloxy)hexyl, while Lipid 5 employs 8-(nonyloxy)-8-oxooctyl. This alters biodegradation kinetics, with SM-102 showing faster hepatic clearance than MC3 (a non-ester lipid) . ALC-0315 uses a bis(2-hexyldecanoate) tail, improving mRNA encapsulation stability .
Linker Design: SM-102’s tertiary amine in the 8-aminooctanoate linker enables pH-responsive ionization (pKa ~6.7), critical for endosomal escape. Analogues like L319 replace the ester with a disulfide motif, enabling redox-sensitive degradation .
Efficacy and Safety: SM-102 and ALC-0315 exhibit superior in vivo mRNA delivery efficiency compared to MC3, attributed to their ester-based biodegradability, which reduces toxicity .
Biodegradability and Pharmacokinetics
Table 2: Comparative Pharmacokinetic Profiles
Key Insights :
Biological Activity
Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a complex lipid compound primarily utilized in drug delivery systems, particularly for mRNA vaccines. Its unique structure, characterized by a long-chain fatty acid backbone and functional groups, enhances its biological activity and interaction with cellular components. This article delves into the compound's synthesis, biological mechanisms, and applications in pharmaceutical contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 640.0 g/mol. The compound features a hydrophobic heptadecane chain and hydrophilic functional groups, making it amphiphilic. This property is crucial for its ability to form lipid nanoparticles (LNPs), which are essential for effective drug delivery.
| Property | Value |
|---|---|
| Molecular Formula | C39H77NO5 |
| Molecular Weight | 640.0 g/mol |
| IUPAC Name | Heptadecan-9-yl 7-[...] |
| Density | 0.925 g/cm³ (predicted) |
| Boiling Point | 725.8 °C (predicted) |
Synthesis
The synthesis of this compound involves several key steps:
- Esterification : Heptadecanol reacts with heptanoic acid to form the heptadecanoyl moiety.
- Amidation : The resulting ester undergoes amidation with 6-oxohexanoic acid to introduce the oxo group.
- Alkylation : The final step involves alkylation with 2-hydroxyethylamine, yielding the desired product.
These synthetic routes are optimized to ensure high yield and purity, often employing catalysts such as sulfuric acid or hydrochloric acid under controlled temperatures.
This compound functions primarily through its incorporation into lipid nanoparticles (LNPs). These LNPs facilitate the encapsulation and delivery of nucleotides, such as mRNA, into cells. Upon cellular uptake, the mRNA is translated into proteins, triggering an immune response or therapeutic effect.
Key Mechanisms:
- Endocytosis Facilitation : The lipid structure enhances endocytosis, improving cellular uptake.
- Membrane Interaction : The amphiphilic nature allows for effective interaction with cellular membranes, aiding in the release of the payload.
Biological Activity
Research indicates that this compound exhibits significant biological activity due to its lipid-based structure:
- Drug Delivery Efficiency : Studies show that LNPs incorporating this compound significantly enhance the stability and bioavailability of encapsulated drugs.
- Vaccine Formulations : It has been effectively used in mRNA vaccine formulations, demonstrating improved immune responses compared to traditional delivery methods.
Case Studies
Several studies have explored the efficacy of heptadecan-9-yl 7-[...] in various applications:
- mRNA Vaccine Development :
- A study demonstrated that LNPs containing this compound delivered mRNA vaccines effectively in preclinical models, showing robust immune responses.
- Gene Therapy Applications :
- In gene therapy trials, the compound facilitated targeted delivery of therapeutic genes, improving gene expression levels in target tissues.
Comparative Analysis
To highlight its unique properties and applications, here is a comparison with similar lipid compounds used in drug delivery:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Heptadecan-9-yloxyhexanoate | C36H74O4 | Simplified structure; used in surfactants |
| Heptyl 6-[...]-hexanoate | C30H60N2O4 | Shorter alkyl chain; different delivery profile |
| Octanoyl-DL-alpha-tocopherol | C22H38O3 | Contains vitamin E; antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
